molecular formula C8H7BrClNO B1333891 N-(4-bromo-3-chlorophenyl)acetamide CAS No. 22459-81-0

N-(4-bromo-3-chlorophenyl)acetamide

Cat. No.: B1333891
CAS No.: 22459-81-0
M. Wt: 248.5 g/mol
InChI Key: BVADKOYGDKTWMU-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-chlorophenyl)acetamide (CAS: 22459-81-0) is an acetamide derivative with the molecular formula C₈H₇BrClNO and a molar mass of 248.504 g/mol . It features a phenyl ring substituted with bromine (Br) at the para-position (C4) and chlorine (Cl) at the meta-position (C3), linked to an acetamide group (-NH-CO-CH₃).

Properties

IUPAC Name

N-(4-bromo-3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVADKOYGDKTWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372610
Record name N-(4-Bromo-3-chlorophenyl)acetamide
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Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22459-81-0
Record name N-(4-Bromo-3-chlorophenyl)acetamide
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Record name N-(4-Bromo-3-chlorophenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-(4-bromo-3-chlorophenyl)
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Acylation Reaction: The synthesis of N-(4-bromo-3-chlorophenyl)acetamide typically involves the acylation of 4-bromo-3-chloroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods:

    Batch Process: In industrial settings, the synthesis can be scaled up using a batch process where the reactants are mixed in a reactor and allowed to react under controlled conditions. The product is then purified by recrystallization or other suitable methods.

    Continuous Flow Process: For large-scale production, a continuous flow process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method offers better control over reaction conditions and can lead to higher yields and purity.

Chemical Reactions Analysis

Reduction Reactions

The acetamide group undergoes reduction to yield primary amines. A notable example involves zirconium borohydride (Zr(BH₄)₄) in tetrahydrofuran (THF), producing N-Ethyl-4-bromo-3-chloroaniline with high efficiency .

Table 1: Reduction of Acetamide Group

ReagentSolventTemperatureTimeProductYield
Zr(BH₄)₄THF25°C2hN-Ethyl-4-bromo-3-chloroaniline90%

Hydrolysis Reactions

Acid- or base-catalyzed hydrolysis cleaves the acetamide bond, yielding 4-bromo-3-chloroaniline . Typical conditions involve refluxing with hydrochloric acid (HCl) or sodium hydroxide (NaOH) .

Reaction Pathway:
C8H7BrClNO+H2OH+or OHC6H5BrClN+CH3COOH\text{C}_8\text{H}_7\text{BrClNO}+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{or OH}^-}\text{C}_6\text{H}_5\text{BrClN}+\text{CH}_3\text{COOH}

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position is susceptible to substitution due to its superior leaving-group ability compared to chlorine. Reactions with nucleophiles (e.g., hydroxide, amines) proceed under alkaline conditions .

Example Reaction:
C8H7BrClNO+NaOHC8H7ClNO2+NaBr\text{C}_8\text{H}_7\text{BrClNO}+\text{NaOH}\rightarrow \text{C}_8\text{H}_7\text{ClNO}_2+\text{NaBr}

Suzuki-Miyaura Cross-Coupling

The bromine substituent facilitates palladium-catalyzed coupling with aryl boronic acids, enabling the synthesis of biaryl derivatives. This reaction is critical for constructing complex aromatic systems .

Table 2: Suzuki Coupling Conditions

Boronic AcidCatalystBaseTemperatureTimeProductYield
Aryl-B(OH)₂Pd(PPh₃)₄K₃PO₄90°C18hBiaryl derivative40–60%

Oxidative Transformations

While specific data on oxidation is limited, halogenated acetamides generally undergo oxidation at the aromatic ring or acetamide group under strong oxidizing agents (e.g., KMnO₄), yielding quinones or carboxylic acids .

Key Considerations

  • Regioselectivity : Bromine at the 4-position reacts preferentially over chlorine at the 3-position in substitution and coupling reactions .

  • Solvent Effects : Polar aprotic solvents (e.g., THF, dioxane) enhance reaction rates in cross-coupling and reductions .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Studies : N-(4-bromo-3-chlorophenyl)acetamide has been investigated for its potential anti-inflammatory and analgesic properties. Research indicates that it interacts with molecular targets involved in pain and inflammation pathways, potentially leading to the development of new therapeutic agents .

Antibacterial Activity : The compound exhibits moderate to high antibacterial activity against various strains, including Acinetobacter baumannii and Pseudomonas aeruginosa. This is particularly relevant in the context of rising antibiotic resistance, where new antibacterial agents are urgently needed .

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the formation of diverse derivatives that can be tailored for specific applications .

Case Study 1: Anti-inflammatory Effects

A controlled study examining the anti-inflammatory properties of this compound demonstrated significant reductions in inflammation markers in animal models compared to a control group. These findings suggest that the compound could serve as a lead for developing new anti-inflammatory drugs.

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of derivatives of this compound against Staphylococcus aureus. Results indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics, suggesting potential for treating resistant bacterial infections .

Mechanism of Action

The exact mechanism of action of N-(4-bromo-3-chlorophenyl)acetamide depends on its specific application. In pharmacological studies, it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and chlorine atoms in the phenyl ring can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Halogen-Substituted Acetamides
  • N-(4-Bromophenyl)acetamide (CAS: Not specified): Lacks the meta-chloro substituent. Bond lengths in its crystal structure (e.g., C1–C2: 1.501 Å, N1–C2: 1.347 Å) differ slightly from N-(4-bromo-3-chlorophenyl)acetamide due to reduced steric and electronic effects .
  • N-(3-Chlorophenyl)-2,2,2-trichloroacetamide : Contains a trichloroacetamide group and a meta-Cl substituent. The strong electron-withdrawing trichloro group significantly alters crystal packing, with one molecule per asymmetric unit compared to variable packing in dihalogenated analogs .
Phenoxy and Heterocyclic Derivatives
  • N-(4-Bromo-3-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide (CAS: 443736-92-3): Incorporates a phenoxy group with methyl substituents, increasing molar mass to 368.65 g/mol and lipophilicity (predicted logP ~3.5). This enhances membrane permeability but may reduce aqueous solubility compared to the parent compound .
  • Such modifications are linked to improved target specificity in kinase inhibitors .

Crystal Structure and Hydrogen Bonding

  • N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide : The dihedral angle between the bromophenyl and chlorophenyl rings is 68.21° , with intermolecular N–H···O hydrogen bonds forming chains along the [010] axis .
  • This compound : The ortho-substitution pattern (Br at C4, Cl at C3) likely creates a smaller dihedral angle compared to para-substituted analogs, influencing packing efficiency and thermal stability.
Table 1: Crystallographic Comparison
Compound Dihedral Angle (°) Hydrogen Bonding Pattern Space Group Reference
This compound Not reported N–H···O (predicted) Pending -
N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide 68.21 Chains along [010] P21/c
N-(3,5-Dichlorophenyl)-2,2,2-trichloroacetamide - Dimers via N–H···O P-1

Pharmacological Activity

Receptor Agonists
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-pyridazin-1-yl]acetamide : A potent FPR2 agonist (EC₅₀ < 1 µM) with selectivity over FPR1. The para-methoxy group enhances receptor binding, whereas bromo and chloro substituents in this compound may alter affinity due to steric hindrance .
  • N-(4-Methoxyphenyl)-2-(4-morpholinylquinazoline-2-sulfonyl)acetamide : Exhibits anticancer activity (IC₅₀ ~10 µM against HCT-116). The morpholine and sulfonyl groups contribute to kinase inhibition, a mechanism less likely in simpler halogenated acetamides .
Anticancer and Metabolic Derivatives
  • N-(3-Chloro-4-hydroxyphenyl)acetamide : A photodegradation product of paracetamol, highlighting the metabolic instability of para-hydroxyacetamides. The chloro and bromo substituents in this compound may confer greater stability .
  • N-(4-Bromo-3-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide: Predicted pKa of 11.86 suggests moderate solubility at physiological pH, suitable for oral administration .

Biological Activity

N-(4-bromo-3-chlorophenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, comparison with similar compounds, and relevant case studies.

This compound has the molecular formula C8H7BrClNOC_8H_7BrClNO and is characterized by the presence of both bromine and chlorine substituents on the phenyl ring. These halogen atoms influence the compound's reactivity and biological activity, making it a subject of interest in various pharmacological studies .

1. Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. It is believed to interact with specific molecular targets, such as enzymes or receptors involved in pain and inflammation pathways. The presence of halogen atoms may enhance its binding affinity to these targets, potentially leading to improved therapeutic effects .

2. Antibacterial Activity

Studies have shown that derivatives of this compound possess moderate to high antibacterial activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa. This activity is particularly relevant in the context of rising antibiotic resistance, where new antibacterial agents are urgently needed .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are thought to involve:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes that play a role in inflammatory processes or bacterial metabolism.
  • Receptor Modulation: It may act as a modulator for receptors involved in pain perception and inflammatory responses.

The exact pathways remain an area for further research, but preliminary findings suggest that structural modifications can significantly impact its efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureKey ActivitiesNotes
N-(4-bromo-2-chlorophenyl)acetamideStructureAntibacterial, Anti-inflammatorySimilar halogen substitutions but different positioning affects activity.
N-(4-chloro-3-bromophenyl)acetamideStructureModerate antibacterialLess potent than this compound.
N-(4-bromo-3-fluorophenyl)acetamideStructureAntiproliferativeShows potential in cancer treatment studies.

This table highlights how variations in halogen positioning can influence both chemical reactivity and biological activity.

Case Study 1: Anti-inflammatory Effects

In a controlled study examining the anti-inflammatory properties of this compound, researchers found that it significantly reduced inflammation markers in animal models when compared to a control group. The study suggested that the compound could serve as a lead for developing new anti-inflammatory drugs.

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy against Staphylococcus aureus, where derivatives of this compound were synthesized and tested. Results indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics, suggesting potential for treating resistant bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-bromo-3-chlorophenyl)acetamide, and how can intermediates be characterized?

  • Methodology : A common approach involves bromination/chlorination of a phenylacetamide precursor. For example, 4-bromo-3-chlorophenol (CAS 13631-21-5) or 2-bromo-4-chlorophenylacetic acid (CAS 52864-56-9) can serve as intermediates . Characterization of intermediates typically employs NMR (¹H/¹³C), mass spectrometry (MS), and FTIR to confirm functional groups and purity.
  • Key Considerations : Monitor reaction progress via TLC and optimize halogenation conditions (e.g., using NBS or Cl₂ gas) to minimize byproducts like dihalogenated derivatives.

Q. How can crystallographic data for this compound be refined using SHELXL?

  • Methodology : SHELXL is widely used for small-molecule refinement. Key steps include:

  • Inputting initial coordinates from SHELXS/SHELXD solutions.
  • Applying restraints for anisotropic displacement parameters (ADPs) and hydrogen bonding.
  • Validating refinement using R-factors and goodness-of-fit (GooF) metrics .
    • Example : For related compounds like 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide, orthorhombic crystal systems (space group P212121) were refined with R = 0.054 and wR = 0.120 using high-resolution data .

Q. What analytical techniques are optimal for confirming the molecular structure of this compound?

  • Methodology :

  • X-ray Crystallography : Resolves halogen positioning and confirms planar acetamide geometry.
  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and acetamide methyl groups (δ 2.1 ppm). ¹³C NMR confirms carbonyl (C=O, ~168 ppm) and aryl halide signals .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₈H₇BrClNO, exact mass ~262.93 g/mol).

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectral data be resolved?

  • Methodology :

  • DFT Calculations : Compare computed (e.g., Gaussian 16) and experimental IR/NMR spectra. Adjust for solvent effects (e.g., PCM model) and basis set limitations.
  • Validation Tools : Use CIF validation (e.g., PLATON, checkCIF) to identify outliers in crystallographic data .
    • Case Study : For N-(3-chloro-4-methoxyphenyl)acetamide, deviations in NOE correlations may arise from dynamic effects; variable-temperature NMR can clarify conformational mobility .

Q. What strategies mitigate competing halogenation during synthesis to optimize yield?

  • Methodology :

  • Directed Ortho-Metalation : Use directing groups (e.g., acetamide) to regioselectively introduce bromine at the 4-position and chlorine at the 3-position.
  • Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage halogenation to reduce side reactions .
    • Example : In related aryl halide syntheses, excess NBS (N-bromosuccinimide) with FeCl₃ catalysis improves selectivity for mono-brominated products.

Q. How can hydrogen-bonding networks in the crystal lattice be analyzed to predict solubility?

  • Methodology :

  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O, N–H···Br) using CrystalExplorer.
  • Solubility Prediction : Correlate lattice energy (from DSC/TGA) with solvent polarity. For N-(4-amino-3,5-dichlorophenyl)acetamide, strong N–H···O bonds reduce solubility in nonpolar solvents .

Data Contradiction and Resolution

Q. How should researchers address conflicting crystallographic data for halogenated acetamides?

  • Methodology :

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals.
  • Multi-Phase Analysis : Apply Olex2’s SQUEEZE to model disordered solvent regions.
    • Case Study : In 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide, hydrogen-bonding discrepancies (e.g., N–H···O vs. C–H···Br) were resolved by re-refining ADPs and validating H-atom positions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromo-3-chlorophenyl)acetamide
Reactant of Route 2
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